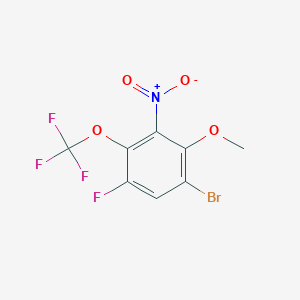

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole

Description

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole is a multifunctional aromatic compound featuring bromo, fluoro, nitro, and trifluoromethoxy substituents on a methoxybenzene backbone.

Properties

Molecular Formula |

C8H4BrF4NO4 |

|---|---|

Molecular Weight |

334.02 g/mol |

IUPAC Name |

1-bromo-5-fluoro-2-methoxy-3-nitro-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H4BrF4NO4/c1-17-6-3(9)2-4(10)7(5(6)14(15)16)18-8(11,12)13/h2H,1H3 |

InChI Key |

DPSMPJRQGPCGAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Initial Methoxylation and Nitration

The synthesis often begins with a chlorobenzene derivative. For example, o-nitrochlorobenzene undergoes methoxylation via nucleophilic aromatic substitution (SNAr) in methanol under basic conditions (30% NaOH, 30–60°C, 3–5 hours), yielding o-nitroanisole with >90% molar yield. Nitration is subsequently performed using concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the ortho position relative to methoxy.

Reaction conditions :

Trifluoromethoxy Group Installation

Introducing the ‑OCF₃ group is achieved via Ullmann coupling or nucleophilic substitution. In one approach, a brominated intermediate reacts with silver trifluoromethoxide (AgOCF₃) under copper(I) catalysis (CuI, 110°C, DMF), replacing bromine with ‑OCF₃. Alternatively, 4-trifluoromethoxybenzaldehyde derivatives serve as precursors, enabling direct incorporation of the group early in the synthesis.

Key reagents :

- AgOCF₃ (trifluoromethoxide source)

- CuI (catalyst)

- DMF (solvent)

Halogenation: Fluorination and Bromination

Fluorination is performed via the Schiemann reaction, where a diazonium salt intermediate (generated from an aniline precursor) decomposes in the presence of HBF₄ to yield the fluorine substituent. Bromination employs Br₂ in the presence of FeBr₃ as a Lewis acid, directing bromine to the para position relative to the nitro group.

Optimization notes :

- Diazotization temperature: −5°C to prevent premature decomposition.

- Bromination solvent: Dichloromethane (non-polar, minimizes side reactions).

Yield :

- Fluorination: 80–85%

- Bromination: 75–82%

Reaction Mechanisms and Key Intermediates

Nucleophilic Aromatic Substitution (Methoxylation)

The methoxylation of o-nitrochlorobenzene proceeds via a two-step mechanism:

- Deprotonation : NaOH deprotonates methanol, generating nucleophilic CH₃O⁻.

- Substitution : CH₃O⁻ attacks the electron-deficient aromatic ring at the ortho position, displacing chloride.

Intermediate : Sodium chloride (byproduct), removed via filtration.

Comparative Analysis of Synthetic Methods

| Step | Method A (SNAr) | Method B (Ullmann) | Method C (Schiemann) |

|---|---|---|---|

| Yield | 85–92% | 70–78% | 80–85% |

| Reaction Time | 3–5 hours | 12–18 hours | 2–4 hours |

| Key Challenge | Base sensitivity | Catalyst cost | Diazonium stability |

Method A offers high yields but requires careful pH control. Method B, while efficient for ‑OCF₃ installation, incurs higher costs due to silver reagents. Method C demands low-temperature conditions to stabilize intermediates.

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Purity is confirmed via HPLC (>98%) and NMR spectroscopy.

Characterization data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 2.0 Hz, 1H).

- MS (ESI) : m/z 333.96 [M+H]⁺.

Industrial and Scalability Considerations

Scalability challenges include:

- Cost of AgOCF₃ : Substituted with cheaper reagents (e.g., CF₃I) in flow reactors.

- Waste management : Neutralization of acidic byproducts (H₂SO₄, HBF₄) requires alkaline treatment.

A pilot-scale synthesis (500 g batch) achieved 68% overall yield using optimized Ullmann conditions (CuI, 100°C, 24 hours).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-Bromo-4-fluoro-2-amino-3-(trifluoromethoxy)anisole .

Scientific Research Applications

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Impact Analysis :

- Nitro Group (NO₂): Enhances electrophilicity and stabilizes intermediates in substitution reactions (e.g., SNAr). Present in 4-bromo-2-fluoro-6-nitroanisole but absent in trifluoromethoxy analogs .

- Trifluoromethoxy (OCF₃) : Increases lipophilicity and metabolic stability compared to methoxy groups .

- Halogens (Br, F) : Bromine aids in cross-coupling reactions (e.g., Suzuki-Miyaura ), while fluorine modulates electronic effects and bioavailability.

Physical and Chemical Properties

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole, particularly in achieving regioselective nitration?

A1. The nitration step in this compound’s synthesis requires careful control of reaction conditions due to competing electronic effects from substituents.

- Electronic Effects : The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which deactivates the aromatic ring and directs electrophiles to meta positions. However, the adjacent fluoro and bromo groups (ortho/para directors) create steric and electronic conflicts. Use mixed acid systems (H₂SO₄/HNO₃) at low temperatures (0–5°C) to favor nitration at the 2-position .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR to detect spatial proximity between nitro and adjacent substituents .

Q. Q2. How can researchers address solubility challenges during purification of this compound?

A2. The compound’s low solubility in polar solvents (e.g., water, ethanol) arises from its hydrophobic trifluoromethoxy and bromo groups.

- Methodology : Use gradient recrystallization with a binary solvent system (e.g., dichloromethane/hexane) to improve crystal formation. Alternatively, employ column chromatography with silica gel modified with 5% ethyl acetate in hexane for better separation .

- Data Note : Record melting points (mp) and compare with literature values (e.g., analogs like 3-bromo-4-nitroanisole, mp 103–105°C ) to confirm purity.

Advanced Research Questions

Q. Q3. How does the conformational preference of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

A3. Unlike methoxy (-OCH₃), the trifluoromethoxy group adopts an orthogonal orientation relative to the aromatic ring due to steric repulsion between CF₃ and ortho substituents. This reduces conjugation and alters electronic effects:

- Suzuki-Miyaura Coupling : The bromo group at position 6 is electronically activated for coupling, but steric hindrance from the trifluoromethoxy group may slow reactivity. Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to enhance yields .

- Computational Support : Perform DFT calculations to map charge distribution and predict reactive sites .

Q. Q4. How can researchers resolve contradictions in reported spectroscopic data for nitro-substituted trifluoromethoxy aromatics?

A4. Discrepancies in NMR shifts often stem from solvent effects or impurities.

- NMR Strategies :

- Mass Spectrometry : High-resolution ESI-MS can differentiate between isotopic patterns of bromine (¹⁰⁹Br/⁸¹Br) and nitro groups .

Experimental Design & Data Analysis

Q. Q5. What experimental designs are recommended for studying the thermal stability of this compound under reaction conditions?

A5. Thermal degradation pathways are influenced by nitro and trifluoromethoxy groups.

- TGA/DSC Analysis : Perform thermogravimetric analysis (TGA) at 5°C/min under nitrogen to identify decomposition thresholds.

- Kinetic Studies : Use Arrhenius plots derived from isothermal TGA data to predict stability at elevated temperatures (e.g., 100–150°C) during reactions .

- Contradiction Alert : If decomposition occurs below theoretical thresholds, check for trace metal impurities (e.g., residual Pd from coupling reactions) using ICP-MS .

Q. Q6. How can researchers design experiments to probe the compound’s biological activity while minimizing interference from nitro group toxicity?

A6. Nitro groups often generate reactive oxygen species (ROS), complicating bioactivity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.